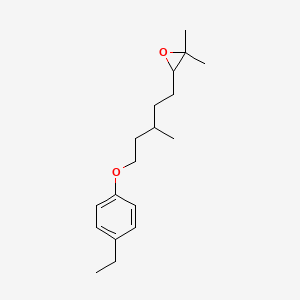
2-tert-butylphenolate;methyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of both phenolate and phosphonium groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions. It is often used in laboratory research and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of tert-butylphenol with methyl(triphenyl)phosphonium bromide. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure the reaction proceeds smoothly and efficiently. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenolates depending on the reagents used.
Aplicaciones Científicas De Investigación
2-tert-butylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-butylphenolate;methyl(triphenyl)phosphanium involves its interaction with various molecular targets. The phenolate group can act as a nucleophile, participating in reactions with electrophiles. The phosphonium group can stabilize reaction intermediates and facilitate various chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
2-tert-butylphenolate;methyl(triphenyl)phosphanium is unique due to the presence of both phenolate and phosphonium groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in various chemical reactions and applications .
Propiedades
Número CAS |
94231-01-3 |
|---|---|
Fórmula molecular |
C29H31OP |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-tert-butylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C10H14O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-10(2,3)8-6-4-5-7-9(8)11/h2-16H,1H3;4-7,11H,1-3H3/q+1;/p-1 |
Clave InChI |
UEYSYSNSBMMXKE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)



